

An In-depth Technical Guide to the Molecular Structure and Activity of Fleroxacin

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Compound of Interest

Compound Name: *Fleroxacin*

Cat. No.: *B1672770*

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Abstract

Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides a comprehensive analysis of **Fleroxacin's** molecular structure, elucidates its mechanism of action, and explores the critical relationships between its structural components and antimicrobial efficacy. It includes a detailed summary of its antibacterial spectrum, pharmacokinetic profile, and methodologies for its evaluation, intended to serve as a vital resource for professionals in drug discovery and development.

Molecular Structure

Fleroxacin, with the chemical name 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a trifluorinated quinolone. Its core is a 4-oxo-1,4-dihydroquinoline ring system, which is essential for its antibacterial activity. Key substitutions on this core scaffold dictate its potency, spectrum, and pharmacokinetic properties:

- N-1 Position: A 2-fluoroethyl group.
- C-3 Position: A carboxylic acid group, crucial for binding to the DNA-enzyme complex.

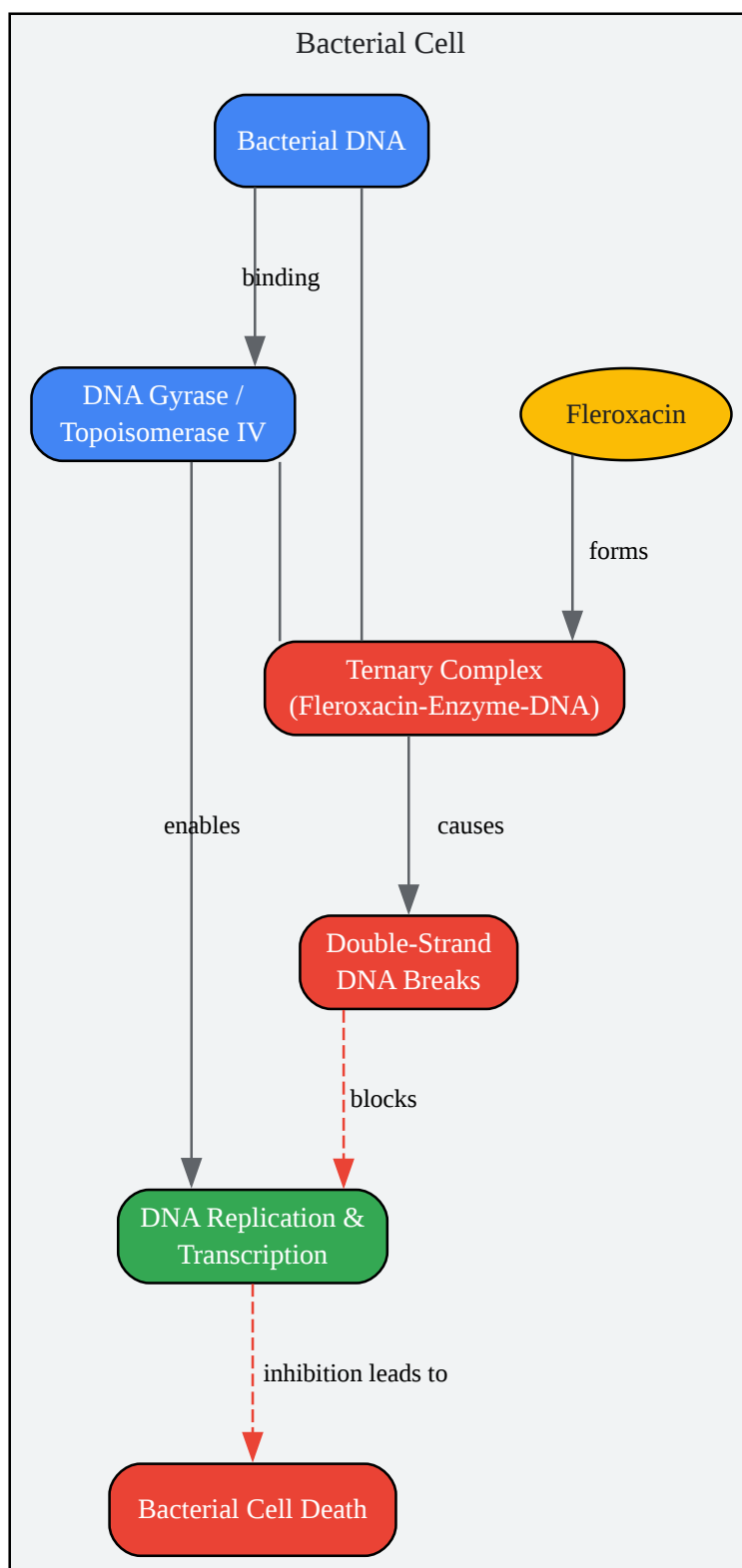
- C-6 Position: A fluorine atom, which significantly enhances antibacterial potency and cell penetration.
- C-7 Position: A 4-methylpiperazin-1-yl ring, which influences the spectrum of activity and pharmacokinetic parameters.
- C-8 Position: A fluorine atom.

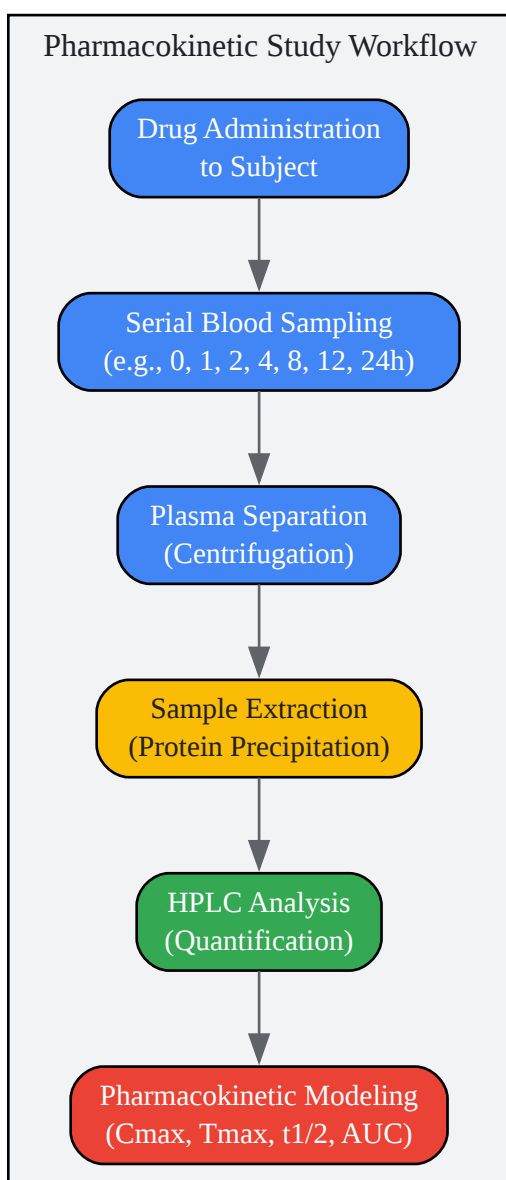
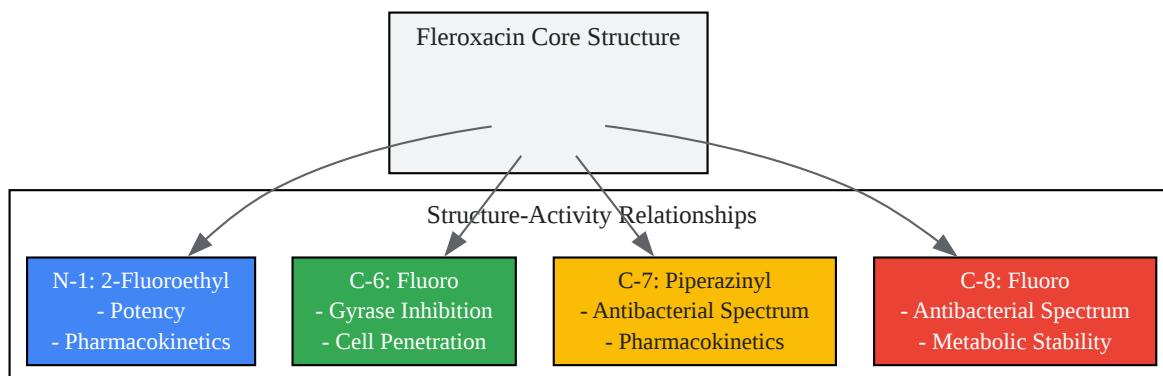
Mechanism of Action

Fleroxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).^[1] These enzymes are vital for managing DNA topology during replication.

The process unfolds as follows:

- Enzyme Binding: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for strand passage, a process necessary to relieve supercoiling.^[1]
- Complex Stabilization: **Fleroxacin** intercalates into the DNA and binds to the enzyme-DNA complex. This stabilizes the complex in its cleaved state, preventing the re-ligation of the broken DNA strands.^[1]
- Inhibition of Replication: The accumulation of these stabilized complexes acts as a physical barrier, blocking the progression of the DNA replication fork.
- Cell Death: This disruption of DNA replication and the generation of lethal double-strand breaks trigger a cascade of cellular events that ultimately lead to bacterial cell death.^[1]





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References

- 1. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
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